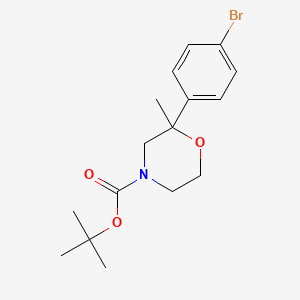

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate

Description

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate (CAS: 1131220-82-0) is a morpholine derivative featuring a tert-butyl ester at the 4-position and substituents at the 2-position: a 4-bromophenyl group and a methyl group. Its molecular formula is C₁₅H₂₀BrNO₃, with a molecular weight of 342.23 g/mol . The bromine atom on the phenyl ring enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl ester enhances stability and lipophilicity. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in constructing bioactive molecules targeting kinases or other enzyme systems .

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3 |

InChI Key |

JRWVLLXOYDZDNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves:

- Formation of the morpholine ring with appropriate substitution,

- Introduction of the 4-bromophenyl substituent,

- Protection of the amine group as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification.

The synthetic route often starts from 2-(4-bromophenyl)-2-hydroxyacetic acid derivatives or related precursors, followed by cyclization and protection steps.

Key Reaction Steps and Conditions

Preparation of 2-(4-bromophenyl)-2-hydroxyacetic acid derivatives

According to a patent (WO2003042166A2), 2-(4-bromophenyl)-2-hydroxyacetic acid can be prepared by dissolving the acid in acetone, cooling to -10°C, and adding concentrated sulfuric acid dropwise under stirring. The reaction mixture is then stirred at -10°C for 30 minutes before being poured into a cooled sodium carbonate solution to precipitate the intermediate 5-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one, which is filtered and dried under vacuum.

Formation of the morpholine ring and substitution

The morpholine ring bearing the 4-bromophenyl substituent and methyl group at the 2-position is typically constructed via nucleophilic substitution and cyclization reactions involving appropriate amino alcohols or azetidine derivatives.

While direct procedures for the exact compound are scarce, analogous syntheses involving tert-butyl 3-bromoazetidine-1-carboxylate have been reported. For example, reactions with potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for extended periods (overnight) yield high conversions to substituted azetidine derivatives, which can be further elaborated into morpholine analogs.

Protection with tert-butyl carbamate (Boc)

The Boc protecting group is introduced to the nitrogen atom to enhance compound stability and facilitate purification. This is often achieved by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions, commonly in the presence of triethylamine or similar bases, in solvents like tetrahydrofuran (THF) or DMF.

In related preparations, Boc protection is performed after the formation of the heterocyclic ring to protect the secondary amine functionality effectively.

Data Tables Summarizing Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The tert-butyl ester in all compounds enhances membrane permeability, critical for CNS-targeting drugs.

- Solubility : Hydroxyethyl and formyl derivatives exhibit higher aqueous solubility than bromophenyl analogs due to polar functional groups .

Research Findings and Trends

- Morpholine Derivatives in Oncology : Bromophenyl-substituted morpholines are key intermediates in RAS inhibitors (e.g., Elironrasib), highlighting their role in targeting GTPase signaling pathways .

- Chiral Morpholines : The (R)-configured hydroxyethyl derivative () demonstrates the importance of stereochemistry in drug-receptor interactions .

- Emerging Applications : Formyl-containing morpholines () are gaining traction in covalent inhibitor design, where aldehyde groups form reversible bonds with target proteins .

Biological Activity

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate is a synthetic compound belonging to the morpholine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22BrN O2

- Molecular Weight : 340.25 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group, a bromophenyl moiety, and a morpholine ring which enhances its chemical reactivity and potential interactions with biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from various precursors. Common methods include:

- Reaction of tert-butyl chloroformate with 2-(4-bromophenyl)-2-methylmorpholine under basic conditions.

- Utilization of flow microreactor systems for increased efficiency and sustainability in industrial production.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its potential as:

- Histone Deacetylase (HDAC) Inhibitor : Similar compounds have shown selective inhibition of Class I HDACs, suggesting potential applications in cancer therapy .

- PNP Inhibitor : Research indicates that derivatives exhibit low nanomolar inhibitory activities against purine nucleoside phosphorylase (PNP), which is crucial for T-cell proliferation .

Case Studies and Research Findings

- Inhibition Studies :

- Selectivity Profiles :

- Biological Evaluations :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Benzyl 2-(4-bromophenyl)-3-methylmorpholine-4-carboxylate | Benzyl group instead of tert-butyl | Potentially different solubility and reactivity |

| Ethyl 2-(3-bromophenyl)-3-methylmorpholine-4-carboxylate | Ethoxy group instead of tert-butoxy | Different volatility and reactivity |

This table illustrates the diversity within morpholine derivatives and their varying biological activities.

Q & A

Q. Critical factors :

- Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for alkylation steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is often required to isolate high-purity product .

How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

Advanced Research Question

Discrepancies in stereochemistry often arise from variations in reaction mechanisms or catalyst systems. To address this:

- Chiral chromatography : Use HPLC with chiral stationary phases to separate enantiomers and confirm configuration .

- X-ray crystallography : Determine absolute configuration via single-crystal analysis using SHELXL for refinement .

- Mechanistic studies : Employ density functional theory (DFT) calculations to model reaction pathways and identify steric/electronic influences on stereoselectivity .

Example : If competing pathways lead to diastereomers, kinetic vs. thermodynamic control can be probed by varying reaction time and temperature .

What advanced spectroscopic and computational methods are recommended for structural elucidation?

Advanced Research Question

Beyond standard NMR and MS, the following methodologies are critical:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the morpholine ring and confirm substituent positions .

- High-resolution mass spectrometry (HRMS) : Differentiate between isobaric species (e.g., bromine isotope patterns) .

- Computational modeling : Use Gaussian or ORCA software to predict vibrational spectra (IR) and compare with experimental data .

Case Study : Conflicting NMR data for the Boc group can arise from conformational flexibility; variable-temperature NMR or DFT-optimized structures may resolve ambiguities .

How can researchers optimize the compound’s stability under varying storage conditions?

Basic Research Question

Stability studies should assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.